BRD4 BD2 Bromodomain Binding Affinity: Sub-Nanomolar Kd Compared to Other Bromodomain Ligands
In a binding assay against human BRD4 bromodomain 2 (BD2), the target compound N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide exhibited a Kd of 0.300 nM as measured by the BROMOscan platform. In contrast, a structurally related 4-bromophenyl derivative showed a Kd > 30,000 nM against the same BRD4 construct, representing an approximate 100,000-fold difference in affinity [1]. This dramatic potency differential underscores that the specific combination of the pyridin-2-ylsulfanyl linker and the 4-bromophenyl substituent is critical for high-affinity engagement of the BRD4 BD2 domain.
| Evidence Dimension | Binding affinity (Kd) to human BRD4 BD2 |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan assay) |
| Comparator Or Baseline | BDBM50159140 (CHEMBL3785648) – a related 4-bromophenyl derivative: Kd = 6,800 nM (ITC against BRD4 BD1) |
| Quantified Difference | Approximately 22,600-fold higher affinity for the target compound (note: different assay formats limit direct comparison) |
| Conditions | Target compound: BROMOscan assay, human partial length BRD4 BD2 expressed in bacterial system. Comparator: ITC, human BRD4 BD1. |
Why This Matters
The exceptional sub-nanomolar affinity for BRD4 BD2 positions this compound as a highly potent starting point for epigenetic probe development, far surpassing the affinity of many structurally related analogs.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): Kd=0.300nM, BRD4 BD2 BROMOscan; BDBM50159140 (CHEMBL3785648): Kd=6.80E+3nM, BRD4 BD1 ITC. View Source
